N~4~-(4-chloro-2-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases, which play a crucial role in various cellular processes such as growth, differentiation, and metabolism .
Preparation Methods
The synthesis of N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with cyclopentanone to form an intermediate, which is then reacted with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions. The reaction typically requires the use of solvents such as toluene and catalysts like diethylisopropylamine .
Chemical Reactions Analysis
N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of protein tyrosine kinases, which are involved in various cellular processes.
Medicine: It has shown potential anti-proliferative activity against cancer cell lines, making it a candidate for further drug development.
Industry: It can be used in the development of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein tyrosine kinases. These enzymes are crucial for the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as growth and proliferation, leading to its potential use as an anti-cancer agent .
Comparison with Similar Compounds
N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- N4-(4-Methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(4-Chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. The unique combination of substituents in N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine contributes to its specific inhibitory activity against protein tyrosine kinases .
Properties
Molecular Formula |
C18H21ClN6 |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H21ClN6/c1-11-9-12(19)7-8-15(11)22-16-14-10-20-25(2)17(14)24-18(23-16)21-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
KALHGTKSRKQXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C |
Origin of Product |
United States |
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